イミダプリラート

概要

説明

RS 79948 塩酸塩は、アルファ2アドレナリン受容体の強力かつ選択的な拮抗薬です。 アルファ2A、アルファ2B、アルファ2Cアドレナリン受容体サブタイプに対して高い親和性を持ち、解離定数はそれぞれ0.18、0.19、0.42ナノモルです 。 この化合物の化学名は (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-デヒドロ-3-メトキシ-12-(エチルスルホニル)-6H-イソキノリン[2,1-g][1,6]ナフチリジン塩酸塩です .

科学的研究の応用

RS 79948 hydrochloride is widely used in scientific research due to its selective antagonism of alpha-2 adrenoceptors. Its applications include:

Neuroscience: Studying the role of alpha-2 adrenoceptors in the central nervous system.

Pharmacology: Investigating the effects of alpha-2 adrenoceptor antagonism on various physiological processes.

Drug Development: Serving as a lead compound for developing new therapeutics targeting alpha-2 adrenoceptors.

作用機序

RS 79948 塩酸塩は、アルファ2アドレナリン受容体に結合することによりその効果を発揮し、ノルエピネフリンなどの内因性アゴニストの結合を阻害します。 この拮抗作用により、ノルエピネフリンや他の神経伝達物質の放出が増加し、血圧調節や鎮静などのさまざまな生理学的プロセスに影響を与えます .

6. 類似の化合物との比較

RS 79948 塩酸塩は、アルファ2アドレナリン受容体に対する高い選択性と効力でユニークです。類似の化合物には以下が含まれます。

ヨヒンビン: 別のアルファ2アドレナリン受容体拮抗薬ですが、選択性は低いです。

ラウオルシン: 構造と機能が似ていますが、効力は低いです。

MK912: 異なる薬物動態を持つ選択的アルファ2アドレナリン受容体拮抗薬.

RS 79948 塩酸塩は、優れた選択性と効力を持つため、研究と潜在的な治療用途において貴重なツールです。

生化学分析

Biochemical Properties

Imidaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This interaction suppresses the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The inhibition of ACE also leads to an increase in bradykinin levels, which can contribute to the vasodilatory effect .

Cellular Effects

Imidaprilat influences cell function by reducing the levels of angiotensin II, leading to peripheral vasodilation, reduced systemic BP, and decreased renal sodium and water retention . It also has renoprotective effects in patients with type 1 diabetes .

Molecular Mechanism

The molecular mechanism of Imidaprilat involves the inhibition of ACE, which suppresses the conversion of angiotensin I to angiotensin II . This results in a decrease in total peripheral resistance and systemic BP . The reduction in angiotensin II levels also decreases aldosterone secretion, further contributing to the antihypertensive effect .

Temporal Effects in Laboratory Settings

After oral administration, steady-state maximum plasma concentrations of Imidaprilat are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of Imidaprilat is approximately 24 hours, allowing for once-daily administration .

Metabolic Pathways

Imidaprilat is involved in the renin-angiotensin system (RAS) pathway . It inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE . This leads to a decrease in angiotensin II and aldosterone levels, resulting in vasodilation and decreased sodium and water retention .

Transport and Distribution

Imidaprilat is primarily excreted in the urine (approximately 40%) and faeces (approximately 50%)

Subcellular Localization

As an ACE inhibitor, it is likely to interact with ACE present on the cell surface and within the circulation .

準備方法

RS 79948 塩酸塩の合成は、適切なイソキノリン誘導体から始まる複数の段階で構成されます。主なステップには以下が含まれます。

イソキノリンコアの形成: 特定の条件下で環化反応が行われます。

メトキシ化とスルホニル化: コア構造にメトキシ基とエチルスルホニル基が導入されます。

塩酸塩の形成: 最後のステップでは、遊離塩基を塩酸塩に変換します.

工業生産方法は通常、独自のものです。しかし、収率と純度を最適化するために、同様の合成ルートに従います。

化学反応の分析

RS 79948 塩酸塩は、さまざまな化学反応を受けます。これには以下が含まれます。

酸化: 特定の条件下で化合物を酸化すると、酸化された誘導体が生成されます。

還元: 還元反応は官能基を変え、化合物の活性を変化させる可能性があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤などがあります。生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。

4. 科学研究への応用

RS 79948 塩酸塩は、アルファ2アドレナリン受容体の選択的拮抗作用のために、科学研究で広く使用されています。その用途には以下が含まれます。

神経科学: 中枢神経系におけるアルファ2アドレナリン受容体の役割を研究します。

薬理学: さまざまな生理学的プロセスにおけるアルファ2アドレナリン受容体拮抗作用の影響を調べます。

類似化合物との比較

RS 79948 hydrochloride is unique due to its high selectivity and potency for alpha-2 adrenoceptors. Similar compounds include:

Yohimbine: Another alpha-2 adrenoceptor antagonist, but with lower selectivity.

Rauwolscine: Similar in structure and function but less potent.

MK912: A selective alpha-2 adrenoceptor antagonist with different pharmacokinetic properties.

RS 79948 hydrochloride stands out due to its superior selectivity and potency, making it a valuable tool in research and potential therapeutic applications.

生物活性

Imidaprilat is the active metabolite of imidapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. Understanding the biological activity of imidaprilat is crucial for assessing its therapeutic potential and mechanisms of action. This article delves into the pharmacokinetics, pharmacodynamics, and various biological activities associated with imidaprilat, supported by relevant studies and data.

Pharmacokinetics

Imidaprilat exhibits a prolonged half-life and sustained plasma concentrations when administered. A study involving spontaneously hypertensive rats demonstrated that subcutaneous infusion of imidapril resulted in stable plasma levels of imidaprilat over four weeks, indicating effective drug delivery and absorption . The pharmacokinetic profile suggests that imidaprilat can provide long-term antihypertensive effects without significant fluctuations in plasma levels.

Pharmacodynamics

The pharmacodynamic effects of imidaprilat include:

- Blood Pressure Reduction : Imidaprilat effectively lowers systolic blood pressure (SBP) through inhibition of the ACE enzyme, which decreases the formation of angiotensin II, a potent vasoconstrictor .

- ACE Activity Modulation : Studies show that imidaprilat can reduce ACE activity, which correlates with decreased plasma levels of angiotensin II and subsequent vasodilation .

Immunomodulatory Effects

Imidaprilat has been shown to exert immunomodulatory effects. Research indicates that ACE inhibitors, including imidaprilat, can influence cytokine production, potentially benefiting patients with cardiovascular diseases by reducing inflammation . For example:

- Cytokine Regulation : Imidaprilat may enhance the production of anti-inflammatory cytokines like IL-10 while decreasing pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can alleviate inflammatory responses associated with heart failure and other cardiovascular conditions .

Neuroprotective Properties

Imidaprilat has demonstrated neuroprotective effects in various studies. It has been reported to reduce oxidative stress markers in neuronal tissues, suggesting a potential role in protecting against neurodegeneration .

Cardiovascular Benefits

Imidaprilat's cardiovascular benefits extend beyond blood pressure reduction:

- Endothelial Function : It improves endothelial function by enhancing nitric oxide availability, which plays a crucial role in vascular relaxation and overall cardiovascular health .

- Oxidative Stress Reduction : Imidaprilat has been shown to diminish reactive oxygen species (ROS) generation, thereby protecting cardiovascular tissues from oxidative damage .

Study on Hypertensive Patients

A clinical study involving Japanese hypertensive patients assessed the response to imidapril based on ACE genotype. The findings indicated that while plasma ACE activity varied among genotypes, the antihypertensive effect of imidapril was consistent across different genetic backgrounds, highlighting its efficacy regardless of individual genetic predispositions .

Comparative Study with Enalapril

A comparative study between imidapril and enalapril revealed that imidaprilat did not significantly inhibit aminopeptidase P activity in the trachea, unlike enalapril. This difference may explain the lower incidence of cough associated with imidapril compared to other ACE inhibitors .

特性

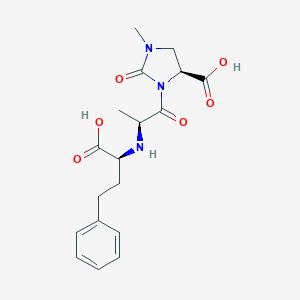

IUPAC Name |

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAVNRVDTAPBNR-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-44-8 | |

| Record name | Imidaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIDAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。